Cas no 207115-38-6 (Ethyl 3-iodo-4-methoxybenzoate)

Ethyl 3-iodo-4-methoxybenzoate is a versatile aromatic ester featuring both iodo and methoxy functional groups, making it a valuable intermediate in organic synthesis. The iodine substituent enhances its reactivity in cross-coupling reactions, such as Suzuki or Heck couplings, while the methoxy group contributes to electron-donating effects, influencing regioselectivity in electrophilic substitutions. This compound is particularly useful in pharmaceutical and agrochemical research for constructing complex molecular frameworks. Its stability under standard conditions and well-defined reactivity profile ensure reliable performance in synthetic applications. The ester moiety further allows for downstream functionalization, broadening its utility in derivatization strategies.
Ethyl 3-iodo-4-methoxybenzoate structure
207115-38-6 structure
Product Name:Ethyl 3-iodo-4-methoxybenzoate
CAS No:207115-38-6
MF:C10H11IO3
MW:306.097015619278
MDL:MFCD11112913
CID:239630
PubChem ID:21923929
Update Time:2025-06-15

Ethyl 3-iodo-4-methoxybenzoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3-iodo-4-methoxybenzoate
    • Benzoic acid, 3-iodo-4-methoxy-, ethyl ester
    • AKOS015843525
    • Ethyl3-iodo-4-methoxybenzoate
    • FT-0652365
    • SCHEMBL5899536
    • CS-16260
    • 3-Iodo-4-methoxy-benzoic acid ethyl ester
    • CS-0094429
    • D75553
    • DTXSID10620177
    • A814828
    • MFCD11112913
    • 207115-38-6
    • MDL: MFCD11112913
    • Inchi: 1S/C10H11IO3/c1-3-14-10(12)7-4-5-9(13-2)8(11)6-7/h4-6H,3H2,1-2H3
    • InChI Key: RUMDVSAUEUENFW-UHFFFAOYSA-N
    • SMILES: IC1=C(C=CC(C(=O)OCC)=C1)OC

Computed Properties

  • Exact Mass: 305.975
  • Monoisotopic Mass: 305.975
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.5A^2
  • XLogP3: 2.8

Experimental Properties

  • Density: 1.611
  • Boiling Point: 352.7 °C at 760 mmHg
  • Flash Point: 167.1 °C

Ethyl 3-iodo-4-methoxybenzoate Pricemore >>

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Additional information on Ethyl 3-iodo-4-methoxybenzoate

Comprehensive Overview of Ethyl 3-iodo-4-methoxybenzoate (CAS No. 207115-38-6): Properties, Applications, and Industry Insights

Ethyl 3-iodo-4-methoxybenzoate (CAS No. 207115-38-6) is a specialized organic compound widely recognized in pharmaceutical and agrochemical research. This ester derivative, featuring an iodo and methoxy functional group, serves as a critical intermediate in synthesizing bioactive molecules. Its molecular structure, C10H11IO3, combines aromaticity with reactivity, making it valuable for cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig animations. Researchers prioritize this compound for its role in developing drug candidates and advanced materials, aligning with trends in personalized medicine and green chemistry.

The growing demand for halogenated aromatic compounds in medicinal chemistry has spotlighted Ethyl 3-iodo-4-methoxybenzoate. Recent studies highlight its utility in constructing heterocyclic scaffolds, a hot topic in AI-driven drug discovery platforms. For instance, its iodo moiety facilitates C–C bond formation, a frequent search query among chemists optimizing catalytic protocols. Additionally, the methoxy group enhances solubility—a key concern for formulators addressing bioavailability challenges in API development. These attributes resonate with industry shifts toward sustainable synthesis, as evidenced by its inclusion in microwave-assisted reactions to reduce energy consumption.

From an analytical perspective, CAS No. 207115-38-6 exhibits distinct spectroscopic fingerprints. NMR spectra reveal characteristic shifts for the ethoxy carbonyl (δ ~4.3 ppm) and aromatic protons (δ ~6.8–7.9 ppm), while mass spectrometry confirms its molecular ion peak at 306 amu. Such data is crucial for QA/QC teams verifying batch consistency—a trending focus in pharmaceutical compliance discussions. Furthermore, its stability under inert atmospheres makes it suitable for high-throughput screening, addressing the need for reliable reagents in automated synthesis platforms.

Market dynamics for Ethyl 3-iodo-4-methoxybenzoate reflect broader fine chemical industry trends. Suppliers emphasize cGMP-grade batches to meet FDA/ICH guidelines, responding to queries about regulatory-compliant intermediates. Environmental considerations also drive innovation; patents describe its use in photo-redox catalysis—a technique gaining traction in green chemistry forums. As synthetic methodologies evolve, this compound’s role in late-stage functionalization positions it as a staple in contract research organizations (CROs) servicing biotech startups.

In conclusion, Ethyl 3-iodo-4-methoxybenzoate exemplifies the intersection of structural versatility and industrial applicability. Its relevance in targeted therapy development and material science ensures sustained interest, particularly among researchers exploring catalysis or structure-activity relationships. With analytical protocols and eco-friendly adaptations continually refined, this compound remains pivotal in advancing molecular innovation.

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